molecular formula C20H22BrN3O6 B4614335 2-(2-bromo-4-tert-butylphenoxy)-N'-[(4-nitrophenoxy)acetyl]acetohydrazide

2-(2-bromo-4-tert-butylphenoxy)-N'-[(4-nitrophenoxy)acetyl]acetohydrazide

Cat. No.: B4614335
M. Wt: 480.3 g/mol
InChI Key: ZSQIYLXORCVUDX-UHFFFAOYSA-N
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Description

2-(2-bromo-4-tert-butylphenoxy)-N’-[(4-nitrophenoxy)acetyl]acetohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines bromine, tert-butyl, and nitrophenoxy groups, making it an interesting subject for chemical studies.

Properties

IUPAC Name

N'-[2-(2-bromo-4-tert-butylphenoxy)acetyl]-2-(4-nitrophenoxy)acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22BrN3O6/c1-20(2,3)13-4-9-17(16(21)10-13)30-12-19(26)23-22-18(25)11-29-15-7-5-14(6-8-15)24(27)28/h4-10H,11-12H2,1-3H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSQIYLXORCVUDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OCC(=O)NNC(=O)COC2=CC=C(C=C2)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22BrN3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromo-4-tert-butylphenoxy)-N’-[(4-nitrophenoxy)acetyl]acetohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:

    Bromination: The initial step involves the bromination of 4-tert-butylphenol to produce 2-bromo-4-tert-butylphenol.

    Nitration: Concurrently, 4-nitrophenol is prepared through nitration of phenol.

    Acetylation: The next step involves the acetylation of 2-bromo-4-tert-butylphenol with acetic anhydride to form 2-bromo-4-tert-butylphenoxyacetyl chloride.

    Hydrazide Formation: Finally, the hydrazide is formed by reacting 2-bromo-4-tert-butylphenoxyacetyl chloride with 4-nitrophenoxyacetic acid hydrazide under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromo-4-tert-butylphenoxy)-N’-[(4-nitrophenoxy)acetyl]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The bromine atom can be substituted with other nucleophiles in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Amino derivatives where the nitro group is reduced to an amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-bromo-4-tert-butylphenoxy)-N’-[(4-nitrophenoxy)acetyl]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-bromo-4-tert-butylphenoxy)-N’-[(4-nitrophenoxy)acetyl]acetohydrazide involves its interaction with specific molecular targets. The compound may act by:

    Binding to Enzymes: Inhibiting or modulating enzyme activity through binding interactions.

    Pathway Modulation: Affecting biochemical pathways by interacting with key proteins or receptors.

    Cellular Effects: Inducing cellular responses such as apoptosis or cell cycle arrest in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-4-tert-butylphenol: A simpler compound with similar bromine and tert-butyl groups.

    4-nitrophenoxyacetic acid: Contains the nitrophenoxy group but lacks the hydrazide moiety.

    Acetohydrazide derivatives: Various compounds with similar hydrazide structures but different substituents.

Uniqueness

2-(2-bromo-4-tert-butylphenoxy)-N’-[(4-nitrophenoxy)acetyl]acetohydrazide is unique due to its combination of functional groups, which confer distinct chemical properties and potential biological activities. This uniqueness makes it a valuable compound for research and development in multiple scientific disciplines.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2-bromo-4-tert-butylphenoxy)-N'-[(4-nitrophenoxy)acetyl]acetohydrazide
Reactant of Route 2
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2-(2-bromo-4-tert-butylphenoxy)-N'-[(4-nitrophenoxy)acetyl]acetohydrazide

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